Cas no 4389-44-0 (3-methylbenzene-1,2,4-triol)
3-methylbenzene-1,2,4-triol structure
Product Name:3-methylbenzene-1,2,4-triol
Numero CAS:4389-44-0
MF:C7H8O3
MW:140.136622428894
CID:329204
PubChem ID:197042
Update Time:2025-04-19
3-methylbenzene-1,2,4-triol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,4-Benzenetriol,3-methyl-
- 3-methylbenzene-1,2,4-triol
- Versicolin
- 1,2,4-Trihydroxy-3-methyl-benzol
- 1-methyl-2,3,6-trihydroxybenzene
- 2,3,6-Trihydroxytoluene
- 2-Hydroxy-3-methyl-hydrochinon
- 3-methyl-1,2,4-benzenetriol
- 3-Methyl-benzen-1,2,4-triol
- 3-methyl-benzene-1,2,4-triol
- AC1L52S2
- Benzol-3-methyl-1,2,4-triol
- BRN 2249549
- LS-154214
- Toluene-2,3,6-triol
- 4-06-00-07374 (Beilstein Handbook Reference)
- AKOS006279568
- CHEBI:204745
- DTXSID70195977
- 4389-44-0
- UNII-021BGU73ZX
- VERSICOLIN (ASPERGILLUS)
- EN300-1599505
- 021BGU73ZX
- 1,2,4-Benzenetriol, 3-methyl-
- Q27231474
- o-Kresoldialkohol
- SCHEMBL3708636
-
- Inchi: 1S/C7H8O3/c1-4-5(8)2-3-6(9)7(4)10/h2-3,8-10H,1H3
- Chiave InChI: WPFZLGOGWVNEID-UHFFFAOYSA-N
- Sorrisi: OC1C(=CC=C(C=1C)O)O
Proprietà calcolate
- Massa esatta: 140.04734
- Massa monoisotopica: 140.047
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 115
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 24
- XLogP3: 1.2
- Superficie polare topologica: 60.7Ų
Proprietà sperimentali
- Densità: 1.387
- Punto di ebollizione: 349.7°Cat760mmHg
- Punto di infiammabilità: 182.6°C
- Indice di rifrazione: 1.647
- PSA: 60.69
3-methylbenzene-1,2,4-triol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599505-0.05g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 0.05g |
$707.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-0.1g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 0.1g |
$741.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-0.25g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 0.25g |
$774.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-0.5g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 0.5g |
$809.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-1.0g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 1g |
$842.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-2.5g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 2.5g |
$1650.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-5.0g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 5g |
$2443.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-10.0g |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 10g |
$3622.0 | 2023-06-04 | ||
| Enamine | EN300-1599505-50mg |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-1599505-100mg |
3-methylbenzene-1,2,4-triol |
4389-44-0 | 100mg |
$741.0 | 2023-09-23 |
3-methylbenzene-1,2,4-triol Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
4389-44-0 (3-methylbenzene-1,2,4-triol) Prodotti correlati
- 488-17-5(3-Methylcatechol)
- 488-87-9(2,5-Dimethylresorcinol)
- 2785-78-6(3,6-dimethylbenzene-1,2-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso